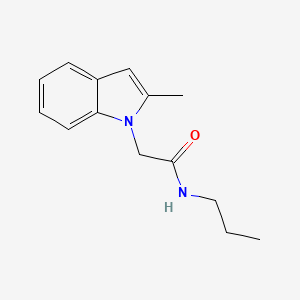
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a methyl group at the 2-position and a propylacetamide group at the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide typically involves the following steps:
Formation of 2-Methylindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.
N-alkylation: The 2-methylindole undergoes N-alkylation with propylamine to form N-propyl-2-methylindole.
Acetylation: The final step involves the acetylation of N-propyl-2-methylindole with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: N-propyl-2-methylindole-1-amine.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The propylacetamide group may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
相似化合物的比较
Similar Compounds
2-Methylindole: Lacks the propylacetamide group, making it less versatile in biological applications.
N-propylindole: Similar structure but without the methyl group at the 2-position.
Indole-3-acetamide: Contains an acetamide group at the 3-position instead of the 1-position.
Uniqueness
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl group at the 2-position and the propylacetamide group at the nitrogen atom enhances its potential for diverse applications in research and industry.
属性
CAS 编号 |
163629-02-5 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC 名称 |
2-(2-methylindol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-3-8-15-14(17)10-16-11(2)9-12-6-4-5-7-13(12)16/h4-7,9H,3,8,10H2,1-2H3,(H,15,17) |
InChI 键 |
OIZPBWGTJSIIHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)CN1C(=CC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















